Cas no 52372-96-0 (4-Methoxy-2,3-dihydro-1H-inden-1-amine)

4-Methoxy-2,3-dihydro-1H-inden-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxy-2,3-dihydro-1H-inden-1-amine
- 2,3-Dihydro-4-methoxy-1H-inden-1-amine
- 1H-Inden-1-amine, 2,3-dihydro-4-methoxy-
- 4-Methoxy-indan-1-ylamine
- AC1MI3KV
- CHEMBL146455
- CTK8C1138
- MolPort-003-886-129
- SureCN163248
- AB38396
- DTXSID20966770
- 52372-96-0
- AMY7800
- (S)-4-METHOXY-INDAN-1-YLAMINE
- EN300-107546
- JMXMRMSUOHVHOF-UHFFFAOYSA-N
- MFCD07373957
- rac-4-methoxy-indane-1-ylamine
- CCA37296
- AB38398
- AB38400
- rac-4-methoxy-indan-1-ylamine
- A852996
- 1-amino-4-methoxy-indane
- SCHEMBL163248
- CS-0308099
- AKOS016051394
- Z334686352
- (1R)-4-METHOXYINDANYLAMINE
- N11005
- 1-amino-2,3-dihydro-4-methoxy-1H-indene
- AKOS000223930
- 4-Methoxy-1-indanamine
- DB-349481
-
- MDL: MFCD07373957
- Inchi: 1S/C10H13NO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9H,5-6,11H2,1H3
- InChI Key: JMXMRMSUOHVHOF-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2=C1CCC2N
Computed Properties
- Exact Mass: 163.09979
- Monoisotopic Mass: 163.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- XLogP3: 1.2
Experimental Properties
- PSA: 35.25
4-Methoxy-2,3-dihydro-1H-inden-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methoxy-2,3-dihydro-1H-inden-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B593343-10mg |
4-methoxy-2,3-dihydro-1H-inden-1-amine |
52372-96-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
Alichem | A079000731-1g |
4-Methoxy-2,3-dihydro-1H-inden-1-amine |
52372-96-0 | 95% | 1g |
$345.60 | 2023-09-01 | |
Enamine | EN300-107546-0.1g |
4-methoxy-2,3-dihydro-1H-inden-1-amine |
52372-96-0 | 95.0% | 0.1g |
$66.0 | 2025-02-21 | |
Enamine | EN300-107546-0.25g |
4-methoxy-2,3-dihydro-1H-inden-1-amine |
52372-96-0 | 95.0% | 0.25g |
$92.0 | 2025-02-21 | |
Fluorochem | 228790-250mg |
4-Methoxy-2,3-dihydro-1H-inden-1-amine |
52372-96-0 | 95% | 250mg |
£403.00 | 2022-02-28 | |
Aaron | AR00D8YE-500mg |
4-METHOXY-INDAN-1-YLAMINE |
52372-96-0 | 97% | 500mg |
$353.00 | 2025-01-24 | |
A2B Chem LLC | AG17034-5g |
4-Methoxy-2,3-dihydro-1h-inden-1-amine |
52372-96-0 | 93% | 5g |
$818.00 | 2024-04-19 | |
1PlusChem | 1P00D8Q2-100mg |
4-METHOXY-INDAN-1-YLAMINE |
52372-96-0 | 95% | 100mg |
$109.00 | 2025-02-26 | |
A2B Chem LLC | AG17034-1g |
4-Methoxy-2,3-dihydro-1h-inden-1-amine |
52372-96-0 | 93% | 1g |
$305.00 | 2024-04-19 | |
1PlusChem | 1P00D8Q2-2.5g |
4-METHOXY-INDAN-1-YLAMINE |
52372-96-0 | 95% | 2.5g |
$594.00 | 2025-02-26 |
4-Methoxy-2,3-dihydro-1H-inden-1-amine Related Literature
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
Additional information on 4-Methoxy-2,3-dihydro-1H-inden-1-amine
4-Methoxy-2,3-dihydro-1H-inden-1-amine (CAS No. 52372-96-0): A Comprehensive Overview
4-Methoxy-2,3-dihydro-1H-inden-1-amine (CAS No. 52372-96-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This methoxy-substituted indane derivative features a unique structural framework, combining an aromatic ring with an amine functional group, making it a valuable intermediate in synthetic chemistry. Researchers often explore its potential in drug discovery due to its bioactive indane core, which is prevalent in many therapeutic agents.
The compound's molecular formula is C10H13NO, with a molecular weight of 163.22 g/mol. Its structure includes a methoxy group at the 4-position of the indane ring, which influences its electronic properties and reactivity. This modification enhances the compound's solubility and stability, making it suitable for various pharmaceutical applications. The dihydro-1H-inden-1-amine scaffold is particularly interesting to medicinal chemists, as it mimics natural alkaloids and can interact with biological targets.
One of the most searched questions about 4-Methoxy-2,3-dihydro-1H-inden-1-amine is its role in central nervous system (CNS) drug development. Recent studies suggest that indane derivatives exhibit affinity for neurotransmitter receptors, potentially aiding in the treatment of neurological disorders. This aligns with the growing demand for neuroprotective agents and cognitive enhancers, which are trending topics in biomedical research. The compound's amine functionality allows for further derivatization, enabling the creation of novel analogs with tailored pharmacological profiles.
In addition to its pharmaceutical potential, CAS 52372-96-0 is also investigated for its use in asymmetric synthesis and chiral auxiliaries. The indane scaffold's rigidity and stereochemical properties make it a promising candidate for constructing complex molecules with high enantioselectivity. This application is particularly relevant in the context of green chemistry, where researchers seek sustainable methods to produce optically active compounds. The methoxy indane amine structure can serve as a building block for catalysts or ligands in such processes.
From a commercial perspective, the demand for 4-Methoxy-2,3-dihydro-1H-inden-1-amine has been steadily increasing, driven by its versatility in organic synthesis and drug design. Suppliers often highlight its high purity (>98%) and consistent quality, which are critical for research and industrial applications. The compound is typically available as a white to off-white crystalline powder, stored under inert conditions to maintain stability. Its shelf life and storage recommendations are frequently searched topics among laboratory professionals.
Another area of interest is the compound's spectroscopic characterization. Analytical techniques such as NMR, HPLC, and mass spectrometry are commonly employed to verify its identity and purity. Researchers often inquire about the proton NMR shifts and fragmentation patterns of 52372-96-0, as these data are essential for structural confirmation. The methoxy group's distinctive signal in the 1H NMR spectrum (around 3.7 ppm) serves as a key identifier for this compound.
Environmental and safety considerations are also important when handling 4-Methoxy-2,3-dihydro-1H-inden-1-amine. While it is not classified as hazardous under standard regulations, proper laboratory practices should be followed, including the use of personal protective equipment (PPE) and adequate ventilation. The compound's biodegradability and ecotoxicological profile are subjects of ongoing research, reflecting the broader trend toward sustainable chemical practices.
In summary, 4-Methoxy-2,3-dihydro-1H-inden-1-amine (CAS No. 52372-96-0) is a multifaceted compound with significant potential in pharmaceuticals, asymmetric synthesis, and material science. Its indane-based structure and functional group versatility make it a valuable tool for researchers exploring new therapeutic agents and synthetic methodologies. As interest in CNS-targeting drugs and chiral compounds continues to rise, this compound is likely to remain a focus of scientific inquiry and industrial application.
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